molecular formula C10H10N2O2 B1532669 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile CAS No. 1251251-92-9

1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile

Cat. No.: B1532669
CAS No.: 1251251-92-9
M. Wt: 190.2 g/mol
InChI Key: SZSNKEUHKRCKMU-UHFFFAOYSA-N
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Description

1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile is an organic compound characterized by the presence of a pyrrolidine-2,5-dione moiety attached to a cyclopentane ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile typically involves the reaction of maleic anhydride with cyclopentanecarbonitrile under specific conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

Scientific Research Applications

1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a pyrrolidine-2,5-dione moiety with a cyclopentane ring and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(2,5-dioxopyrrol-1-yl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-7-10(5-1-2-6-10)12-8(13)3-4-9(12)14/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSNKEUHKRCKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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